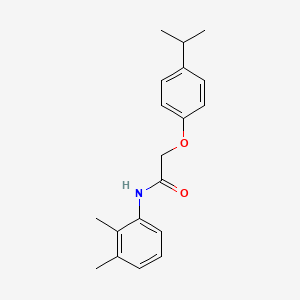

![molecular formula C16H19N3O4S2 B5579823 3-(morpholin-4-ylcarbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B5579823.png)

3-(morpholin-4-ylcarbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related sulfonamide compounds involves cyclocondensation reactions, where morpholine-substituted β-diketones react with hydrazinobenzenesulfonamide hydrochloride to produce compounds with potential anticancer activities (Kumar et al., 2020). Other methods include reactions of chloroacetamides with sulfur and morpholine, leading to the formation of thiazolyl carboxamides, indicating the versatility of synthesis methods for sulfonamide derivatives (Horishny et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, reveals that these molecules typically crystallize in specific space groups, and their molecular structure is stabilized by various intermolecular interactions, including hydrogen bonding (Franklin et al., 2011). These studies provide insight into the conformation and stability of sulfonamide derivatives at the molecular level.

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions, leading to the formation of different derivatives with potential bioactivities. For example, reactions involving ethendiamine produce novel dihydro-imidazole carboxamides with promising anticancer properties (Horishny et al., 2020). These reactions highlight the chemical versatility and potential pharmaceutical applications of sulfonamide derivatives.

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. Studies often involve crystallographic analysis to determine the molecular and supramolecular structures, providing valuable information for the development of new compounds with desired physical properties (Akkurt et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are fundamental to understanding the potential applications of sulfonamide derivatives. For instance, sulfonamides showing inhibition against carbonic anhydrase and potential antitumor activities highlight the importance of chemical properties in drug design and development (Eldehna et al., 2017).

科学的研究の応用

Synthesis and Characterization

Celecoxib Derivatives for Various Applications : A study detailed the synthesis of novel celecoxib derivatives, highlighting their potential for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds were tested for their biological activities and did not show significant tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib, hinting at their therapeutic potential (Ş. Küçükgüzel et al., 2013).

Anti-Breast Cancer Activity : Another research focused on the design, synthesis, and evaluation of benzenesulfonamide derivatives for anti-breast cancer activity. This study underscores the importance of structural modification for enhancing biological activity, as shown by molecular docking studies and MTT assay against MCF-7 breast cancer cell lines (Praveen Kumar et al., 2020).

Antioxidant and Enzyme Inhibitory Profile : Research on benzenesulfonamides incorporating 1,3,5-triazine motifs showed these compounds exhibit moderate antioxidant activity and significant inhibitory potency against enzymes like acetylcholinesterase and butyrylcholinesterase, suggesting their potential application in treating diseases like Alzheimer's (Nabih Lolak et al., 2020).

Idiopathic Pulmonary Fibrosis Treatment : An evaluation of PI3K inhibitors for treating idiopathic pulmonary fibrosis highlighted the therapeutic potential of specific benzenesulfonamide derivatives, indicating a pathway for drug development in treating respiratory conditions (P. Norman, 2014).

将来の方向性

特性

IUPAC Name |

3-(morpholine-4-carbonyl)-N-[2-(1,3-thiazol-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S2/c20-16(19-7-9-23-10-8-19)13-2-1-3-14(12-13)25(21,22)18-5-4-15-17-6-11-24-15/h1-3,6,11-12,18H,4-5,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZUITPEQMJKBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CC=C2)S(=O)(=O)NCCC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5579748.png)

![2-{6-[4-(dimethylamino)phenyl]-5-phenyl-5,6-dihydro-3-pyridazinyl}-1H-indene-1,3(2H)-dione](/img/structure/B5579762.png)

![2-(ethylthio)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B5579768.png)

![(1R*,3S*)-7-[(3'-fluorobiphenyl-4-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5579772.png)

![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5579779.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-pyridinylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579786.png)

![N-{3,5-dichloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5579794.png)

![3-[(4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}piperidin-1-yl)carbonyl]-N,N-dimethylaniline](/img/structure/B5579804.png)

![(1S*,6R*)-9-[(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5579808.png)

![[2-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5579816.png)